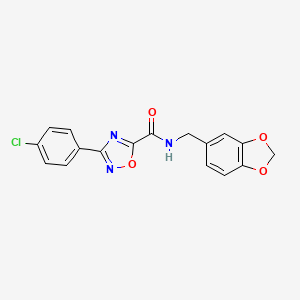![molecular formula C23H27N3O5 B15002462 4-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethoxy]-N,N-diethyl-3-methoxybenzamide](/img/structure/B15002462.png)
4-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethoxy]-N,N-diethyl-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethoxy]-N,N-diethyl-3-methoxybenzamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethoxy]-N,N-diethyl-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
4-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethoxy]-N,N-diethyl-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive benzimidazole core.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another benzimidazole derivative with similar structural features.
Dipyrone: A compound with a different core structure but similar functional groups.
Uniqueness
4-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethoxy]-N,N-diethyl-3-methoxybenzamide is unique due to its specific combination of functional groups and the presence of the benzimidazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C23H27N3O5 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
4-[2-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-oxoethoxy]-N,N-diethyl-3-methoxybenzamide |
InChI |
InChI=1S/C23H27N3O5/c1-6-26(7-2)22(28)16-9-11-20(21(13-16)30-5)31-14-19(27)15-8-10-17-18(12-15)25(4)23(29)24(17)3/h8-13H,6-7,14H2,1-5H3 |
Clé InChI |
BXBZKHIUTDYDMN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC(=C(C=C1)OCC(=O)C2=CC3=C(C=C2)N(C(=O)N3C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(aminomethyl)furan-2-yl]methyl}benzenesulfonamide](/img/structure/B15002379.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B15002386.png)
![1-{3-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone](/img/structure/B15002395.png)

![2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B15002404.png)
![3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-9,10-dimethoxypyrazino[2,1-a]isoquinolin-5-ium](/img/structure/B15002408.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B15002416.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15002424.png)
![6-(3,4-Dimethoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15002431.png)
![1H-Pyrazole-1-acetic acid, 3-[(4-pyridinylcarbonyl)amino]-, ethyl ester](/img/structure/B15002435.png)

![1-(1,3-benzodioxol-5-yl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine](/img/structure/B15002458.png)
![N-[(adamantan-1-yl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B15002468.png)
![N-[4-(trifluoromethyl)phenyl]-2H-3,4'-bi-1,2,4-triazole-5-carboxamide](/img/structure/B15002471.png)
